![molecular formula C5H6O B1202793 2H-pyran CAS No. 31441-32-4](/img/structure/B1202793.png)
2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-pyran is a pyran. It is a tautomer of a 4H-pyran.
Scientific Research Applications
Pyran as an Effective Adjuvant in Chemotherapy
Pyran copolymers, such as divinyl ether-maleic anhydride (NSC 46015), have shown promise as an adjuvant in chemotherapy. Studies using pyran as an adjuvant to chemotherapy against murine leukemia and the Lewis lung carcinoma found it effective over a dose range of 0.1 to 100 mg/kg/day. Pyran was especially efficacious when used in combination with remission-inducing chemotherapy, highlighting its potential role in cancer treatment (Mohr et al., 1975).
Genetic Toxicity Testing of 2H-pyran Derivatives
The genetic toxicity of 3-methyl-2H-furo[2,3-c]pyran-2-one, a biologically active compound from plant-derived smoke, was evaluated. This compound is known to stimulate seed germination and enhance seedling vigor, making it important for agricultural and horticultural applications. Tests revealed no mutagenic activity, indicating its safety for broader use (Verschaeve et al., 2006).
2H-Pyran-2-ones as Multifaceted Building Blocks
2H-Pyran-2-ones are versatile in the synthesis of diverse heterocycles, useful in creating compounds with significant biological activity and photophysical properties. They act as effective Michael acceptors and have been explored as precursors for the synthesis of various biologically important nucleuses like pyridine, pyrimidine, quinolines, and others. This versatility underscores their importance in medicinal and organic chemistry (Pratap & Ram, 2017).
Antiviral Effects of Pyran
Pyran has demonstrated significant antiviral effects. For instance, it markedly protected mice from lethal infection with herpes simplex virus type 2. The protective effect was notably strong in the spinal cord, suggesting its potential in combating viral diseases (McCord et al., 1976).
Pyran Heterocyclic Compound in Biological Sensing
2H-pyrans and 4H-pyrans, as biologically dynamic compounds, play a significant role in bioorganic chemistry. Their applications include biological sensing, which is increasingly important in environmental and biological research (Suthar et al., 2021).
Pyrans as Anticancer Scaffolds
Pyrans, as oxygen-containing heterocyclic moieties, have shown diverse anticancer capabilities. They are key structural units in natural products like coumarins and flavonoids. Recent research has focused on pyran-based anticancer compounds, emphasizing their potential as drug candidates in antitumor therapies (Kumar et al., 2017).
properties
CAS RN |
31441-32-4 |
---|---|
Product Name |
2H-pyran |
Molecular Formula |
C5H6O |
Molecular Weight |
82.1 g/mol |
IUPAC Name |
2H-pyran |
InChI |
InChI=1S/C5H6O/c1-2-4-6-5-3-1/h1-4H,5H2 |
InChI Key |
MGADZUXDNSDTHW-UHFFFAOYSA-N |
SMILES |
C1C=CC=CO1 |
Canonical SMILES |
C1C=CC=CO1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.